2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride
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Overview
Description
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This process can be achieved using various reagents and catalysts to facilitate the reaction under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated amides and derivatives, such as:
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzenes: Known for their stability and bioavailability.
Uniqueness
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide hydrochloride is unique due to its specific trifluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2.ClH/c1-14-6-9(16)15-7-2-4-8(5-3-7)17-10(11,12)13;/h2-5,14H,6H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICMPUHGBLNMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=C(C=C1)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832969 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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